molecular formula C24H54SSn2 B1591173 Tributyltin sulfide CAS No. 4808-30-4

Tributyltin sulfide

Cat. No. B1591173
CAS RN: 4808-30-4
M. Wt: 612.2 g/mol
InChI Key: BDIWFCKBPZPBQT-UHFFFAOYSA-N
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Description

Tributyltin sulfide (TBT) is a chemical compound composed of tin and sulfur. It is a colorless and odorless solid that is soluble in organic solvents. It has many uses in industry, such as in the manufacture of polymers, paints, and adhesives. It is also used as an antifouling agent in marine paints and as an agricultural fungicide. Due to its toxic properties, its use has been restricted in many countries.

Scientific Research Applications

  • Reproductive Toxicity : Tributyltin (TBT) exposure has been shown to significantly affect Leydig cell development in rats, leading to reduced serum testosterone levels and altered Leydig and Sertoli cell gene expression, suggesting reproductive toxicity (Wu et al., 2017).

  • Environmental Impact and Human Exposure : TBT, used in industries like paper mills and marine antifouling agents, has been found in marine and freshwater ecosystems, potentially exceeding toxicity levels. It's a significant environmental concern due to its persistence, bioaccumulation, and endocrine-disruptive characteristics, with potential human exposure through the food chain (Antízar-Ladislao, 2008).

  • Toxicity in Freshwater Fish : TBT has been identified as a powerful aquatic contaminant in tropical ecosystems, affecting freshwater fish like Astyanax bimaculatus, with morphological effects observed in the liver and changes in acetylcholinesterase activity (Oliveira Ribeiro et al., 2002).

  • Binding Protein in Marine Fish : In Japanese flounder, a novel tributyltin-binding protein (TBT-bp) has been identified, suggesting a mechanism for TBT accumulation and response in marine organisms (Shimasaki et al., 2002).

  • Use in Luminescent Biosensors : TBT has been utilized in the development of luminescent biosensors. Escherichia coli gene-fusion libraries have identified genes that increase light emission upon exposure to TBT, potentially aiding in the detection of environmental contamination (Briscoe et al., 1995).

  • Impact on Shallow Lake Ecosystems : Research indicates that TBT may cause significant damage to freshwater ecosystems, potentially leading to a shift in the ecological regime of shallow lakes by impacting the population of grazing organisms (Sayer et al., 2006).

  • Immunotoxic Effects : Studies on murine thymocytes suggest that tributyltin-chloride exhibits immunotoxic effects through oxidative stress, mitochondrial membrane depolarization, and caspase-dependent apoptotic pathways (Sharma & Kumar, 2014).

  • Environmental Remediation Techniques : Various methods for remediating TBT contamination in soil and water have been explored, including thermal treatment, biodegradation, advanced chemical oxidation, and physio-chemical adsorption. These techniques focus on addressing the persistent environmental impact of TBT (Du et al., 2014).

  • Neurotoxicity : TBT has been shown to cause neurotoxicity in rat cortical neurons, implicating glutamate excitotoxicity and activation of glutamate receptors in the neuronal death process (Nakatsu et al., 2006).

  • Bacterial Resistance Mechanisms : In Pseudomonas stutzeri, a multidrug efflux pump, TbtABM, has been associated with resistance to TBT, highlighting a bacterial response mechanism to this environmental contaminant (Jude et al., 2004).

  • Gene Expression Responses in Tetrahymena thermophila : Exposure to TBT has led to the identification of differentially expressed genes in Tetrahymena thermophila, providing a basis for using this organism as a biomonitor for TBT in freshwater environments (Feng et al., 2007).

  • Toxicity to Humans and Experimental Animals : Alkyltin compounds like TBT have shown toxicity in various animal species, including neurotoxicity and immunotoxicity. Studies on rats, mice, and hamsters indicate potential health risks, including thymolytic and immunotoxic effects, necessitating further research to assess human risk assessments (Boyer, 1989).

  • Alteration in Testosterone Metabolism : TBT exposure in Daphnia magna has been shown to affect testosterone metabolism, elevating the production of hydroxylated, reduced/dehydrogenated, and glucose-conjugated metabolites, which may serve as sensitive indicators of sublethal exposure in aquatic organisms (Oberdörster et al., 1998).

  • Cellular Responses in Brain Cells : TBT exposure has been found to affect cellular responses in various brain regions, leading to changes in cell viability, oxidative stress, mitochondrial membrane potential, and astroglial cells, particularly in the striatum (Mitra et al., 2014).

  • Calpain Involvement in PC12 Cells : Research on PC12 cells has indicated that tributyltin-induced cell death is mediated by calpain, a calcium-dependent protease, highlighting the role of calcium signaling and caspase activation in the toxicity mechanism of tributyltin (Nakatsu et al., 2006).

properties

IUPAC Name

tributyl(tributylstannylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFCKBPZPBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058384
Record name Bis(tributyltin) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltin sulfide

CAS RN

4808-30-4
Record name Tributyltin sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distannathiane, 1,1,1,3,3,3-hexabutyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(tributyltin) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexabutyldistannathiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIBUTYLTIN SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JFG1G2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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